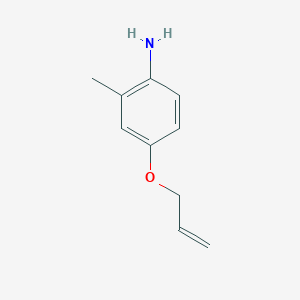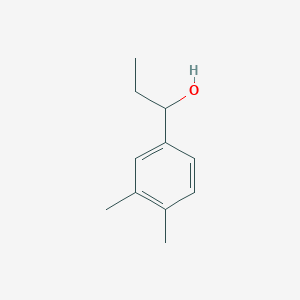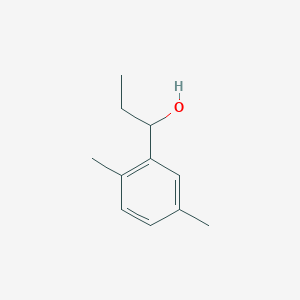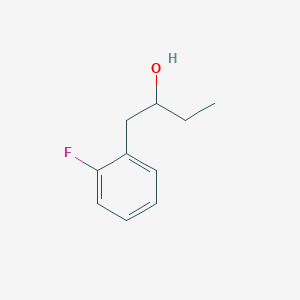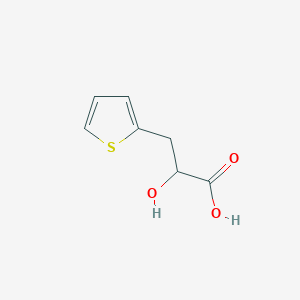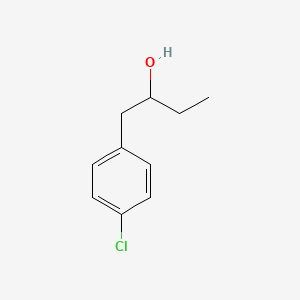
2-(4-氟苯基)-2-甲基丙醇
描述
2-(4-Fluorophenyl)-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C10H13FO and its molecular weight is 168.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Fluorophenyl)-2-methylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)-2-methylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
晶体结构分析
化合物2-甲基丙-2-胺甲基((4-氟苯甲酰胺)(4-氟苯基)甲基)膦酸酯,是2-(4-氟苯基)-2-甲基丙醇的衍生物,已被合成和表征。该研究提供了对其晶体结构和相互作用的见解,这可能与理解相关化合物的性质和潜在应用有关 (高宇,2014).
生物燃料生产
2-甲基丙-1-醇(异丁醇)是一种相关化合物,已被研究作为生物燃料。对大肠杆菌的研究证明了厌氧生产异丁醇的可行性,这是一种很有前途的化石燃料替代品 (S. Bastian 等,2011).
化学合成和催化
在三乙基膦铑配合物的催化下,丙-2-烯-1-醇的烃化反应产生2-甲基丙-1-醇。这项研究阐明了该化合物化学合成中涉及的机理,这可能对工业应用产生影响 (迈克尔·C·辛普森等,1996).
放射合成和PET成像
涉及2-甲基-1-[11 C]丙醇的放射合成及其在正电子发射断层扫描(PET)示踪剂开发中的应用的研究,提供了对该化合物在医学成像中的使用的见解 (L. Rotteveel 等,2017).
大气化学
对2-羟基-2-甲基丙醛(2-甲基-3-丁烯-2-醇的光氧化产物)的对流层降解的研究,有助于我们了解大气化学和挥发性有机化合物的环境影响 (N. Carrasco 等,2006).
化学分析
氟林烷及其异构体的研究化学品的分析表征,为理解与2-(4-氟苯基)-2-甲基丙醇相关的物质的化学性质和潜在应用提供了重要信息 (M. Dybek 等,2019).
化学前体和分解产物
对疑似化学前体2-氟去氯氯胺酮及其分解产物的研究,为相关化合物的化学行为和潜在用途提供了宝贵的见解 (罗宣干等,2022).
属性
IUPAC Name |
2-(4-fluorophenyl)-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFRKBRDXHUWMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Chloro-4-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B7845904.png)
![2'-Methoxy-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7845909.png)
![2-[2-(3,4-Dichlorophenyl)phenyl]acetic acid](/img/structure/B7845910.png)

![1-phenyl-3-thiophen-2-yl-6H-pyrrolo[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B7845937.png)
![N-[2-(aminooxy)ethyl]acetamide](/img/structure/B7845942.png)

